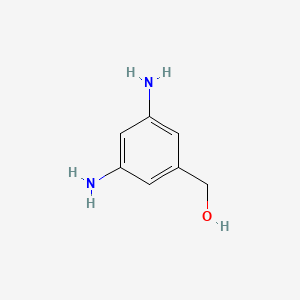

(3,5-Diaminophenyl)methanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3,5-diaminophenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHLQBRYVKXJYHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N)N)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 3,5 Diaminophenyl Methanol

Established Laboratory-Scale Synthesis Protocols for (3,5-Diaminophenyl)methanol

The most common and well-established laboratory-scale synthesis of this compound involves the reduction of a dinitro aromatic precursor. This transformation is a critical step, and several reliable protocols have been developed.

One of the primary routes starts from 3,5-dinitrobenzyl alcohol. The two nitro groups are reduced to amino groups to yield the final product. This reduction can be achieved through various methods, including catalytic hydrogenation or chemical reduction. Catalytic hydrogenation often employs catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere. Chemical reductants like iron powder in an acidic medium or sodium dithionite (B78146) are also effective. The reaction conditions are typically mild, with temperatures ranging from room temperature to 60°C, and can be performed at either acidic or neutral pH. The key advantage of this method is the selective reduction of the nitro groups without affecting the benzylic alcohol functional group.

Another established pathway begins with the synthesis of 3,5-dinitrobenzoic acid, which is then converted to this compound. 3,5-Dinitrobenzoic acid can be prepared by the nitration of benzoic acid using a mixture of sulfuric acid and fuming nitric acid. orgsyn.orgchemicalbook.com The subsequent reduction of the dinitro compound to a diamino compound is a well-documented process. For instance, 3,5-diaminobenzoic acid can be synthesized by the reduction of 3,5-dinitrobenzoic acid using hydrogen gas with a Raney nickel or activated carbon catalyst in a solvent like methanol (B129727) or ethanol (B145695). google.comgoogle.com This is typically carried out in an autoclave under pressure. google.com The resulting 3,5-diaminobenzoic acid can then be further reduced to this compound, although this subsequent reduction step is less commonly detailed in readily available literature for this specific molecule.

A related synthesis involves the reduction of 3,5-diacetoxybenzoic acid using sodium borohydride (B1222165) and iodine in tetrahydrofuran (B95107) (THF), which has been reported to produce the corresponding alcohol with a high yield of 83.2% after recrystallization.

| Starting Material | Reagents and Catalyst | Solvent | Reaction Conditions | Product | Reported Yield |

|---|---|---|---|---|---|

| 3,5-Dinitrobenzyl alcohol | H₂ gas, Pd/C | Not specified | Room temperature to 60°C, acidic or neutral pH | This compound | Not specified |

| 3,5-Dinitrobenzyl alcohol | Iron powder, acid | Not specified | Mild temperatures | This compound | Not specified |

| 3,5-Dinitrobenzoic acid | H₂ gas, Raney Nickel or Activated Carbon | Methanol or Ethanol | 20-150°C, 0.1-5 MPa pressure | 3,5-Diaminobenzoic acid | Up to 97% |

| 3,5-Diacetoxybenzoic acid | NaBH₄, Iodine | THF | Reflux | Corresponding alcohol | 83.2% |

Novel Synthetic Approaches and Catalyst Development in this compound Production

Recent research has focused on developing more efficient and selective synthetic methods for this compound and related compounds. A key area of advancement is in catalyst development. For the reduction of 3,5-dinitrobenzoic acid, a precursor to the target molecule, the use of a Ni-Al type nickel catalyst has been explored. google.com This catalytic system has demonstrated high efficiency, with yields of 3,5-diaminobenzoic acid reaching up to 97%. google.com

Modern synthetic strategies, such as cross-coupling reactions, are also being employed to construct complex molecules containing the 3,5-diaminophenyl moiety. For example, the Suzuki-Miyaura cross-coupling reaction has been used to synthesize 1,3,5-tris(4-aminophenyl)benzene, a related tripodal amine. rsc.org This reaction utilizes a tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) catalyst to couple an aryl halide with an arylboronic acid derivative. rsc.org While not a direct synthesis of this compound, this approach highlights the potential of modern catalytic methods for creating substituted diaminophenyl structures.

The development of ruthenium-based pincer complexes as catalysts represents another novel approach. These catalysts have been successfully used in the synthesis of ureas from amines and methanol, demonstrating high atom economy. acs.org Such catalytic systems could potentially be adapted for the synthesis of this compound derivatives.

| Reaction Type | Catalyst | Starting Material Example | Significance |

|---|---|---|---|

| Reduction | Ni-Al type Nickel | 3,5-Dinitrobenzoic acid | High yield (up to 97%) and catalyst recyclability. google.com |

| Cross-Coupling | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 1,3,5-Tribromobenzene and 4-Aminophenylboronic acid pinacol (B44631) ester | Demonstrates the application of modern coupling reactions for synthesizing complex aminophenyl structures. rsc.org |

| Urea (B33335) Synthesis from Methanol | Ruthenium pincer complexes | Amines and Methanol | Highly atom-economical with potential for adaptation to other syntheses. acs.org |

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental footprint of the production process. A significant advancement in this area is the development of synthetic routes that utilize recyclable catalysts and minimize waste.

One patented method for preparing 3,5-diaminobenzoic acid, a closely related compound, emphasizes its green credentials. The process uses a Raney nickel or activated carbon catalyst that can be recovered and reused. google.com The reaction is carried out in methanol or ethanol, which are considered greener solvents compared to many alternatives, and the process is described as having no "three wastes" (waste gas, waste water, and waste residues) pollution. google.com

The use of microwave irradiation is another green chemistry approach that is gaining traction in organic synthesis. Microwave-assisted synthesis can lead to significantly shorter reaction times, increased yields, and often requires less solvent. For instance, the synthesis of 2,4-diamino-1,3,5-triazines has been efficiently achieved using microwave irradiation under solvent-free conditions. chim.it While not a direct synthesis of this compound, this technology offers a promising avenue for greener production methods for this and related compounds.

The selection of solvents and reagents is also a critical aspect of green synthesis. The use of methanol as a C1 source in ruthenium-catalyzed urea synthesis is an example of high atom economy, producing only hydrogen as a byproduct. acs.org This principle of maximizing the incorporation of all materials used in the process into the final product is a cornerstone of green chemistry.

Advanced Purification and Isolation Techniques for High-Purity this compound

Achieving high purity is essential for the application of this compound in its intended fields. Several advanced purification and isolation techniques are employed to remove impurities from the crude product.

Recrystallization is a common and effective method for purifying solid organic compounds. For the precursor 3,5-dinitrobenzoic acid, recrystallization from hot 50% ethanol has been shown to yield a product with a sharp melting point of 205–207°C. orgsyn.org The choice of solvent is crucial for successful recrystallization, and various solvents or solvent mixtures may be screened to find the optimal conditions for this compound.

Column chromatography is another powerful technique for separating and purifying organic compounds. In the synthesis of related compounds, column chromatography using silica (B1680970) gel with eluents such as dichloromethane (B109758) (DCM) or mixtures of DCM and petroleum ether has been successfully employed. researchgate.net This method allows for the separation of the desired product from unreacted starting materials and byproducts based on their differential adsorption to the stationary phase.

For certain compounds, a redissolution-reprecipitation protocol can be an effective purification method. This involves dissolving the crude product in a minimal amount of a good solvent and then adding a large volume of a poor solvent to induce precipitation of the purified compound. chemrxiv.org This technique was used to purify a Yariv reagent, where the crude product was dissolved in water and then precipitated by adding cold ethanol. chemrxiv.org This method can be particularly useful for removing highly soluble or insoluble impurities.

Chemical Reactivity and Derivatization Strategies of 3,5 Diaminophenyl Methanol

Reactions Involving Aromatic Amino Functional Groups

The two primary amino groups on the phenyl ring are nucleophilic and readily participate in a variety of chemical transformations, including acylation, arylation, and diazotization.

Acylation: The amino groups of (3,5-Diaminophenyl)methanol can be readily acylated using acylating agents such as acid chlorides or anhydrides to form the corresponding amides. For instance, the reaction with acetyl chloride in the presence of a base would yield N,N'-((5-(hydroxymethyl)-1,3-phenylene))diacetamide. This reaction is fundamental in protecting the amino groups or introducing new functionalities into the molecule. The reactivity of the amino groups allows for the synthesis of various amide derivatives, which can be precursors to more complex structures, including pharmacologically active compounds.

Arylation: The formation of C-N bonds through the arylation of the amino groups is a key strategy for synthesizing diarylamines. While direct nucleophilic aromatic substitution can be challenging, modern cross-coupling methodologies provide efficient routes. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming C-N bonds between amines and aryl halides. Although specific examples with this compound are not extensively documented in readily available literature, the general applicability of this reaction to anilines suggests its potential for the synthesis of N,N'-diaryl derivatives of this compound.

Diazotization: The primary aromatic amino groups can be converted to diazonium salts upon treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid. This diazotization reaction transforms the amino groups into excellent leaving groups (N₂), which can then be displaced by a wide range of nucleophiles in subsequent reactions.

A prominent application of this reactivity is the Sandmeyer reaction , where the diazonium salt is treated with a copper(I) salt (e.g., CuCl, CuBr, CuCN) to introduce a chloro, bromo, or cyano group onto the aromatic ring, respectively wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgorganic-chemistry.org. This provides a versatile method for introducing a variety of substituents that are not easily accessible through direct electrophilic aromatic substitution. For example, the bis-diazotization of this compound followed by a Sandmeyer reaction with CuCl would theoretically yield (3,5-dichlorophenyl)methanol.

Transformations of the Primary Alcohol Functionality

The primary alcohol group (-CH₂OH) on the benzene (B151609) ring offers another site for chemical modification, including oxidation, esterification, and etherification.

Oxidation to Aldehyde/Acid: The primary alcohol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), would selectively oxidize the alcohol to 3,5-diaminobenzaldehyde. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid, would lead to the formation of 3,5-diaminobenzoic acid. These transformations are crucial for introducing carbonyl functionalities, which can then be used in a variety of subsequent reactions, such as imine formation or further coupling reactions.

Esterification: The alcohol group can undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. This reaction is typically catalyzed by an acid. The reactivity of the alcohol in this compound towards esterification is a key feature that distinguishes it from related compounds like 3,5-diaminobenzoic acid, which possesses a carboxylic acid group.

Etherification: The formation of an ether linkage can be achieved through reactions such as the Williamson ether synthesis masterorganicchemistry.com. This involves deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an Sₙ2 reaction masterorganicchemistry.comlumenlearning.com. For example, treatment of this compound with sodium hydride followed by reaction with methyl iodide would yield (3,5-diamino-1-methoxymethyl)benzene. Chemoselective etherification of benzylic alcohols in the presence of other hydroxyl groups is also possible using specific reagent systems organic-chemistry.org.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Phenyl Ring

The electronic nature of the substituents on the phenyl ring of this compound dictates its reactivity towards aromatic substitution reactions.

Electrophilic Aromatic Substitution: The two amino groups are strong activating groups and ortho-, para-directors for electrophilic aromatic substitution. The hydroxymethyl group is a weak activating group and also an ortho-, para-director. In this compound, the positions ortho to both amino groups (positions 2, 4, and 6) are highly activated. Therefore, electrophilic substitution reactions such as halogenation or nitration are expected to occur at these positions. For example, bromination using bromine in a suitable solvent would likely lead to the formation of (2,4,6-tribromo-3,5-diaminophenyl)methanol. However, the high reactivity can sometimes lead to multiple substitutions and side reactions, and careful control of reaction conditions is necessary.

Nucleophilic Aromatic Substitution: The phenyl ring of this compound is electron-rich due to the presence of the two amino groups and is therefore generally not susceptible to nucleophilic aromatic substitution (SₙAr). SₙAr reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring to activate it towards nucleophilic attack. However, derivatization of the amino groups, for instance, through diazotization and subsequent Sandmeyer-type reactions, can be considered a form of nucleophilic substitution on the aromatic ring.

Coupling Reactions and Advanced Building Block Applications

This compound serves as a versatile building block for the synthesis of more complex molecules through various coupling reactions.

Cross-Coupling Methodologies for C-N and C-O Bond Formation (e.g., Buchwald-Hartwig)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds nih.gov. This reaction allows for the coupling of amines with aryl halides or triflates nih.gov. The amino groups of this compound can act as the amine component in such reactions, enabling the synthesis of N-aryl derivatives.

Similarly, palladium-catalyzed C-O coupling reactions can be employed to form aryl ethers organic-chemistry.org. The primary alcohol of this compound could potentially be coupled with aryl halides under these conditions to form the corresponding aryl benzyl (B1604629) ethers. These reactions offer a powerful and versatile approach to constructing complex molecular architectures from this diamino alcohol building block.

Construction of Complex Molecular Architectures

The bifunctional nature of this compound, with its two nucleophilic amino groups and a hydroxyl group, makes it an ideal monomer for the synthesis of polymers and other complex molecular architectures. It is listed as a component in the synthesis of polyimides in several patents. In these polymerization reactions, the diamino functionality can react with dianhydrides or other bifunctional electrophiles to form the polymer backbone. The pendant hydroxymethyl group can be used for further modifications or to influence the properties of the resulting polymer.

Formation of Coordination Compounds and Ligands with Metal Centers

The nitrogen atoms of the amino groups and the oxygen atom of the alcohol group in this compound can act as donor atoms, allowing the molecule to function as a ligand in coordination chemistry. It can coordinate with various metal centers to form stable coordination compounds.

Synthesis of Luminescent Lanthanide Complexes

The synthesis of luminescent lanthanide complexes is a vibrant area of research, driven by their unique photophysical properties and applications in areas such as bio-imaging, sensing, and lighting technologies. Typically, the design of these complexes involves the use of organic ligands that can efficiently absorb energy and transfer it to the lanthanide ion, which then emits light at its characteristic wavelength.

While numerous aromatic and aliphatic amines and alcohols have been employed as ligands for lanthanide ions, a specific investigation into the use of this compound in this capacity appears to be absent from the current body of scientific literature. The bifunctional nature of this molecule, possessing both amino and hydroxyl groups, suggests its potential to act as a chelating ligand. The two amino groups and the hydroxyl group could coordinate to a lanthanide metal center, potentially influencing the coordination geometry and the photophysical properties of the resulting complex. However, without experimental data, any discussion on reaction conditions, structural characterization, or the luminescence properties of such complexes would be purely speculative.

Design and Synthesis of Novel this compound Derivatives for Specialized Research

The derivatization of organic molecules is a fundamental strategy in medicinal chemistry and materials science to create novel compounds with tailored properties. The presence of two primary amine groups and a primary alcohol in this compound offers multiple sites for chemical modification. These functional groups could, in principle, undergo a variety of reactions, including but not limited to:

Schiff base condensation: The amino groups can react with aldehydes or ketones to form Schiff bases, which are versatile ligands and intermediates in organic synthesis.

Acylation and Sulfonylation: The amino and hydroxyl groups can be acylated or sulfonylated to introduce new functional groups and modify the electronic and steric properties of the molecule.

Alkylation: The amino and hydroxyl groups are susceptible to alkylation, allowing for the attachment of various organic moieties.

Polymerization: The difunctional nature of the molecule could allow it to be used as a monomer in the synthesis of polymers with specific functionalities.

These potential derivatization strategies could lead to the development of new materials for applications such as chemical sensors, catalysts, or functional polymers. However, a thorough search of scientific databases does not provide any specific examples of the design, synthesis, or characterization of novel derivatives of this compound for any specialized research field. The absence of such studies means that there are no research findings, data tables, or detailed synthetic protocols to report.

Applications of 3,5 Diaminophenyl Methanol in Polymer Science and Materials Engineering

Role as a Monomer in Polymer Synthesis

The bifunctional nature of the amine groups and the additional functionality of the hydroxylmethyl group make (3,5-diaminophenyl)methanol a valuable monomer for the creation of complex polymer architectures. These polymers often exhibit desirable thermal and mechanical properties, making them suitable for a range of demanding applications.

This compound has been identified as a diamine monomer for the synthesis of polyimides. Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. The synthesis of polyimides typically involves a two-step process. The first step is the polycondensation reaction between a diamine and a dianhydride to form a soluble poly(amic acid) precursor. In the second step, this precursor is converted into the final polyimide through a cyclodehydration reaction, which can be induced thermally or chemically. The incorporation of this compound into the polyimide backbone can influence the final properties of the polymer, such as its solubility, glass transition temperature, and thermal stability.

While direct research on the use of this compound in polybenzoxazole (PBO) synthesis is limited, its structural similarity to other diamine precursors used for PBOs suggests its potential in this area. PBOs are another class of high-performance polymers with excellent thermal and mechanical properties. The synthesis of PBOs often involves the polycondensation of a bis(o-aminophenol) with a dicarboxylic acid or its derivative, followed by a cyclization reaction. The presence of the hydroxylmethyl group in this compound could potentially be modified to create a bis(o-aminophenol) monomer suitable for PBO synthesis.

Table 1: Representative Properties of Aromatic Polyimides Derived from Various Diamines

| Dianhydride | Diamine | Glass Transition Temperature (°C) | Decomposition Temperature (°C, 5% weight loss in N₂) | Tensile Strength (MPa) | Elongation at Break (%) |

| PMDA | ODA | 420 | 580 | 120 | 70 |

| BPDA | PPD | 400 | 600 | 135 | 40 |

| 6FDA | ODA | 320 | 550 | 110 | 80 |

The AB2-type structure of this compound, where 'A' represents the hydroxylmethyl group and 'B' represents the two amine groups, makes it a suitable candidate for the synthesis of dendrimers and hyperbranched polymers. These three-dimensional, highly branched macromolecules have unique properties such as low viscosity, high solubility, and a large number of terminal functional groups, which make them attractive for applications in coatings, additives, and drug delivery.

The synthesis of hyperbranched polyamides has been demonstrated using a similar monomer, 3,5-diaminobenzoic acid vot.pl. In this process, the carboxylic acid group reacts with the amine groups of other monomers in a one-pot polycondensation reaction to form a highly branched structure. It is conceivable that the hydroxylmethyl group of this compound could be oxidized to a carboxylic acid to create a similar monomer for hyperbranched polyamide synthesis. Alternatively, the hydroxyl group could participate in esterification or etherification reactions to form hyperbranched polyesters or polyethers.

Polyamide thin-film composite membranes are widely used in separation processes such as reverse osmosis for desalination. These membranes are typically formed through the interfacial polymerization of a diamine in an aqueous phase with a triacyl chloride in an organic phase. The properties of the resulting polyamide layer, such as its cross-linking density, hydrophilicity, and free volume, are crucial for the membrane's performance in terms of water flux and salt rejection.

Research has shown that the incorporation of monomers with additional functional groups can enhance membrane properties. For instance, the use of 3,5-diaminobenzoic acid, a structurally similar compound to this compound, in the synthesis of reverse osmosis membranes has been reported to improve their permeability due to the presence of the hydrophilic carboxylic acid group nih.gov. The hydroxyl group of this compound could similarly impart increased hydrophilicity to the polyamide membrane, potentially leading to improved water flux. Further research is needed to explore the direct application of this compound in this area and to evaluate the performance of the resulting membranes.

Integration into Liquid Crystal Alignment Layers and Display Technologies

Polyimides are commonly used as alignment layers in liquid crystal displays (LCDs) to control the orientation of the liquid crystal molecules. The surface properties of the polyimide film, which can be controlled by the chemical structure of the polymer and by physical treatments such as rubbing, dictate the alignment of the liquid crystals.

The incorporation of diamines with specific functional groups into the polyimide backbone can be used to induce a particular alignment of the liquid crystal molecules. For example, polyimides with long alkyl side chains are often used to induce vertical alignment, where the liquid crystal molecules orient themselves perpendicular to the substrate. The hydroxyl group of this compound, being a polar functional group, could potentially influence the surface energy of the polyimide film and promote a specific liquid crystal alignment. Studies on soluble polyimides derived from 3,5-diaminobiphenyls with different terminal groups have shown that the nature of the terminal group can determine whether the liquid crystal alignment is parallel or perpendicular to the rubbing direction ciac.jl.cn. This suggests that the hydroxyl group in polyimides derived from this compound could play a significant role in controlling the liquid crystal alignment properties.

Table 2: Properties of Soluble Polyimides for Liquid Crystal Alignment Layers

| Diamine Terminal Group | Glass Transition Temperature (°C) | Decomposition Temperature (°C, 5% weight loss) | Liquid Crystal Alignment |

| Methoxy | 250-270 | >450 | Parallel to rubbing direction |

| Phenoxycarbonyl | 260-280 | >460 | Perpendicular to rubbing direction |

| Biphenoxycarbonyl | 270-290 | >470 | Perpendicular to rubbing direction |

Source: Adapted from research on soluble polyimides derived from 3,5-diaminobiphenyls ciac.jl.cn.

Functionalization of Polymeric Materials Using this compound Derivatives

The reactive amine and hydroxyl groups of this compound and its derivatives make them useful for the functionalization of existing polymers. Polymer functionalization is the process of introducing new functional groups onto a polymer chain to modify its properties or to impart new functionalities.

For example, the amine groups of this compound can be used to graft this molecule onto polymers containing electrophilic groups such as esters, acid chlorides, or epoxides. This would introduce both a hydroxyl group and a primary amine (if only one amine group reacts) onto the polymer, which could then be used for further reactions or to alter the polymer's surface properties, such as its hydrophilicity or adhesion. The hydroxyl group can also be a site for further modification, for instance, through esterification or etherification reactions. While specific examples of using this compound for polymer functionalization are not widely reported, the principles of polymer chemistry suggest its potential in this area.

Investigation as a Component in Polymerization Initiator and Catalyst Systems

The potential of this compound and its derivatives as components in polymerization initiator and catalyst systems is an area that warrants further investigation. The amine and hydroxyl groups could potentially act as initiating sites for certain types of polymerization. For example, the hydroxyl group could initiate the ring-opening polymerization of cyclic esters like caprolactone, while the amine groups could initiate the polymerization of epoxides.

In the field of catalysis, molecules with multiple functional groups can sometimes act as ligands for metal catalysts, influencing their activity and selectivity. While there is no direct evidence of this compound being used in this capacity, the presence of both amine and hydroxyl functionalities offers possibilities for coordination with metal centers in catalytic complexes. Further research is required to explore these potential applications and to determine the efficacy of this compound-based systems as polymerization initiators or catalysts.

The Role of this compound in Crafting Next-Generation Polymers and Composites

The bifunctional nature of this compound, possessing both amine and hydroxyl reactive sites, has positioned it as a critical building block in the synthesis of advanced functional polymers and high-performance composites. Its unique molecular architecture allows for the creation of complex polymer structures with tailored properties, leading to significant contributions in materials science and engineering.

The integration of this compound into polymer backbones has been instrumental in the development of materials with enhanced thermal stability, improved mechanical strength, and specific functional characteristics. Researchers have leveraged its distinct reactivity to fabricate a range of polymers, including polyimides and epoxy resins, and to modify existing polymer systems to achieve desired performance metrics.

Enhancing Polymer Properties Through Strategic Incorporation

The presence of both amino and hydroxyl groups in this compound allows for versatile polymerization pathways. The amino groups readily participate in reactions to form strong imide or amide linkages, which are hallmarks of high-performance polymers known for their thermal and chemical resistance. Simultaneously, the hydroxyl group can be utilized for further cross-linking or as a site for grafting other functional molecules, thereby tuning the final properties of the material.

Polyimides with Enhanced Processability and Functionality

In the realm of polyimides, the incorporation of this compound has been explored to introduce desirable characteristics without compromising their inherent high-temperature stability. The pendant hydroxyl group can improve the solubility of the resulting polyimides in organic solvents, a significant advantage for processing and fabrication of films and coatings. Furthermore, this hydroxyl functionality serves as a reactive handle for post-polymerization modifications, enabling the introduction of other chemical moieties to impart specific functionalities such as photosensitivity or altered dielectric properties.

A study focusing on the synthesis of polyimides derived from 3,5-diaminobenzoic acid, a closely related compound, demonstrated that the inclusion of functional groups can significantly influence the final properties of the polymer. For instance, the gas permeation properties of copolyimides were shown to be dependent on the carboxylic acid content and the thermal history of the membrane researchgate.net. This highlights the principle that the incorporation of functional monomers like this compound can be a strategic approach to designing polymers with specific performance targets.

Advanced Epoxy Resin Systems

In the domain of epoxy resins, this compound can act as a curing agent. The amine groups react with the epoxide rings of the resin to form a cross-linked network. The hydroxyl group can also participate in the curing reaction, particularly at elevated temperatures, leading to a higher cross-linking density. This increased network formation can result in materials with superior thermal stability and mechanical properties.

Research on the curing behavior of epoxy resins with various amine-based agents has shown that the structure of the curing agent plays a pivotal role in the thermomechanical performance of the final product. For example, the thermal stability and degradation kinetics are directly influenced by the chemical nature of the amine hardener. While specific data on this compound as a primary curing agent is not extensively detailed in the provided search results, the principles established in related systems suggest that its unique structure would impart a distinct set of properties to the cured epoxy.

Contributions to High-Performance Composites

The improvement of mechanical properties in polymer composites through the use of functional additives is a well-established strategy. Studies on various polymer composite systems have consistently shown that enhancing the interfacial bond leads to significant gains in tensile strength, flexural modulus, and impact resistance.

Research Findings on Functional Polymers

| Property | Polyimide (Typical) | Epoxy Resin (Amine Cured) |

| Thermal Properties | ||

| Glass Transition Temperature (Tg) | > 250 °C | 150 - 220 °C |

| Decomposition Temperature (Td) | > 450 °C | 300 - 400 °C |

| Mechanical Properties | ||

| Tensile Strength | 80 - 150 MPa | 60 - 100 MPa |

| Tensile Modulus | 2.5 - 4.0 GPa | 2.0 - 3.5 GPa |

| Elongation at Break | 5 - 15 % | 3 - 8 % |

This table presents a generalized range of properties for high-performance polyimides and epoxy resins. The specific values for polymers derived from this compound would be dependent on the other co-monomers and the precise synthesis and processing conditions.

Advanced Analytical Characterization of 3,5 Diaminophenyl Methanol in Research Contexts

Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy)

Spectroscopic methods are indispensable for the structural confirmation of (3,5-Diaminophenyl)methanol. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, in particular, offer detailed insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides unambiguous information about the carbon-hydrogen framework. In ¹H NMR, the chemical shifts, integration, and multiplicity of the signals correspond to the different types of protons in the molecule. For this compound, the aromatic protons and the benzylic methylene (B1212753) protons will have characteristic chemical shifts. Similarly, ¹³C NMR spectroscopy identifies the unique carbon environments within the molecule, including the aromatic carbons and the benzylic carbon.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound (Note: Data presented are typical expected values in a suitable deuterated solvent like DMSO-d₆)

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic CH | ~6.0-6.2 | Multiplet | 3H | Protons on the aromatic ring |

| Methylene CH₂ | ~4.3 | Singlet | 2H | -CH₂OH |

| Hydroxyl OH | ~5.0 | Singlet (broad) | 1H | -OH |

| Amine NH₂ | ~4.8 | Singlet (broad) | 4H | -NH₂ |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||

| Aromatic C-NH₂ | ~149 | Carbons attached to amino groups | ||

| Aromatic C-CH₂OH | ~145 | Carbon attached to the methanol (B129727) group | ||

| Aromatic CH | ~100-105 | Carbons with attached protons | ||

| Methylene C | ~64 | -CH₂OH |

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to O-H (alcohol), N-H (amine), C-N, C-O, and aromatic C-H and C=C vibrations. The broadness of the O-H and N-H stretching bands can indicate hydrogen bonding. docbrown.infomdpi.com

Table 2: Typical FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3500-3200 | Strong, Broad | O-H Stretch | Alcohol |

| 3400-3250 | Medium, Doublet | N-H Stretch | Primary Amine |

| 3100-3000 | Medium | Aromatic C-H Stretch | Aromatic Ring |

| 1650-1580 | Medium-Strong | N-H Bend | Primary Amine |

| 1600-1450 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1350-1250 | Medium | C-N Stretch | Aromatic Amine |

| 1260-1000 | Strong | C-O Stretch | Primary Alcohol |

Chromatographic Methods for Purity Analysis and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating this compound from impurities or other reactants. researchgate.netmdpi.com A reversed-phase HPLC method, using a C18 column, is typically suitable. researchgate.netmdpi.com The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile. mdpi.commdpi.com Detection is commonly performed using a UV detector, as the aromatic ring of the compound absorbs UV light. By analyzing the chromatogram, the purity can be calculated based on the relative area of the main peak.

Table 3: Illustrative HPLC Method for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Methanol |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~5-7 minutes |

Gas Chromatography (GC) can also be used, particularly for monitoring reaction progress where the volatility of the components is suitable. nih.gov Due to the polar nature and hydrogen-bonding capacity of the amine and hydroxyl groups, derivatization might be necessary to improve peak shape and thermal stability. GC analysis provides information on the presence of volatile starting materials or byproducts. mdpi.com

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass Spectrometry (MS) is a definitive technique for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis.

Using a soft ionization technique like Electrospray Ionization (ESI), the compound can be ionized with minimal fragmentation, yielding a prominent protonated molecular ion peak [M+H]⁺. researchgate.net High-resolution mass spectrometry can determine the mass of this ion with high accuracy, allowing for the confirmation of the elemental composition.

When subjected to fragmentation (e.g., in MS/MS analysis), the molecular ion breaks down into smaller, characteristic fragment ions. The fragmentation pattern provides corroborating evidence for the proposed structure. For this compound, common fragmentation pathways would involve the loss of small neutral molecules such as water (H₂O), ammonia (NH₃), or the hydroxymethyl radical (•CH₂OH).

Table 4: Predicted ESI-MS Data and Major Fragments for this compound (Molecular Formula: C₇H₁₀N₂O, Exact Mass: 138.0793)

| m/z (mass-to-charge ratio) | Ion Formula | Description |

| 139.0866 | [C₇H₁₁N₂O]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 122.0815 | [C₇H₁₀N₂]⁺ | Loss of H₂O from [M+H]⁺ |

| 121.0734 | [C₇H₉N₂]⁺ | Loss of H₂O and H from [M+H]⁺ |

| 107.0600 | [C₇H₇O]⁺ | Loss of two NH₂ radicals from [M+H]⁺ (less common) |

Thermal Analysis Techniques in Polymer Research (e.g., Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC))

When this compound is used as a monomer or curing agent in polymer synthesis (e.g., for polyamides, polyimides, or epoxy resins), thermal analysis techniques are vital for characterizing the resulting materials.

Thermogravimetric Analysis (TGA) measures the change in mass of a material as a function of temperature. It is used to determine the thermal stability and decomposition profile of polymers. For a polymer synthesized using this compound, TGA data would indicate the onset of decomposition, the temperature of maximum decomposition rate, and the percentage of residual char at high temperatures, providing insights into the polymer's stability. researchgate.netnih.gov

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC is used to determine key thermal transitions, such as the glass transition temperature (Tg), melting point (Tm), and curing behavior. The Tg is a critical parameter for polymers, as it defines the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. researchgate.netnih.gov For epoxy resins cured with this compound, DSC can be used to monitor the curing reaction and determine the final Tg of the cured network.

Table 5: Hypothetical Thermal Properties of a High-Performance Polymer Derived from this compound

| Analytical Technique | Parameter | Typical Value | Significance |

| TGA | 5% Weight Loss Temperature (Td5) | > 350 °C | Onset of thermal decomposition |

| TGA | Char Yield at 800 °C (in N₂) | > 50% | Indication of flame retardancy and thermal stability |

| DSC | Glass Transition Temperature (Tg) | 180 - 250 °C | Defines the upper service temperature of the material |

Computational and Theoretical Studies on 3,5 Diaminophenyl Methanol

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels.

For (3,5-Diaminophenyl)methanol, DFT calculations can map the molecule's electron density, identifying regions susceptible to electrophilic or nucleophilic attack. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity researchgate.netresearchgate.net. A smaller gap generally suggests higher reactivity.

Furthermore, these calculations can generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution across the molecule. In this compound, the electronegative oxygen and nitrogen atoms are expected to be regions of negative potential (electron-rich), while the hydrogen atoms of the hydroxyl and amino groups would exhibit positive potential (electron-poor).

Global reactivity descriptors, such as chemical hardness (η), electronic chemical potential (μ), and the global electrophilicity index (ω), can be calculated from HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's stability and reactivity, which can be correlated with experimental data for related series of compounds nih.gov. While specific DFT studies on this compound are not extensively published, the methodologies are well-established for analyzing similar aromatic compounds researchgate.netnih.gov.

Table 1: Hypothetical Reactivity Descriptors for this compound from DFT Calculations This table is illustrative of typical data obtained from quantum chemical calculations.

| Descriptor | Symbol | Typical Calculated Value (a.u.) | Implication |

| HOMO Energy | EHOMO | -0.2 to -0.3 | Energy of the outermost electron orbital; relates to ionization potential. |

| LUMO Energy | ELUMO | -0.05 to 0.05 | Energy of the lowest empty orbital; relates to electron affinity. |

| HOMO-LUMO Gap | ΔE | 0.15 to 0.35 | Indicator of chemical reactivity and stability. |

| Chemical Hardness | η | 0.075 to 0.175 | Measures resistance to change in electron distribution. |

| Electrophilicity Index | ω | 0.05 to 0.2 | Measures the propensity of the species to accept electrons. |

Molecular Dynamics Simulations for Understanding Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. By simulating these interactions, MD provides a detailed view of how molecules behave in different environments, such as in solution jlu.edu.cn. For this compound, MD simulations are particularly useful for understanding the complex network of intermolecular forces that govern its properties.

The presence of two amino (-NH₂) groups and one hydroxyl (-OH) group makes this compound capable of acting as both a hydrogen bond donor and acceptor. These hydrogen bonds are the dominant intermolecular forces and are crucial in determining its solubility, boiling point, and aggregation behavior.

MD simulations can model a collection of this compound molecules, either in a pure state or in a solvent, to observe how they orient themselves and interact. By analyzing the simulation trajectories, one can calculate radial distribution functions (RDFs), which describe the probability of finding an atom at a certain distance from another atom academie-sciences.fr. Sharp peaks in the RDF for oxygen-hydrogen or nitrogen-hydrogen pairs at short distances would confirm and characterize the strong hydrogen bonding network academie-sciences.fr. Studies on similar molecules, like benzyl (B1604629) alcohol, have successfully used MD simulations to probe their orientation and interactions within complex systems nih.govacs.org.

Prediction of Spectroscopic Signatures and Molecular Properties

Computational methods are widely used to predict various molecular properties and spectroscopic signatures, which can aid in the identification and characterization of compounds.

Spectroscopic Prediction :

NMR Spectroscopy : The prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of quantum chemistry nih.gov. The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, is a reliable approach for calculating NMR shielding tensors, which are then converted to chemical shifts nih.gov. Such predictions can help assign experimental spectra, especially for complex structures. In recent years, machine learning algorithms have also shown high accuracy in predicting NMR shifts based on molecular structure nih.govfrontiersin.org.

UV-Vis Spectroscopy : Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic transitions that correspond to UV-Visible absorption spectra mdpi.comnih.govnih.gov. By computing the energies of excited states, TD-DFT can predict the maximum absorption wavelengths (λmax) mdpi.comnih.gov. For this compound, these calculations would likely predict π-π* transitions associated with the aromatic ring.

Molecular Properties : Databases like PubChem provide computationally predicted molecular properties. For this compound, predicted Collision Cross Section (CCS) values are available uni.lu. The CCS is a measure of the ion's size and shape in the gas phase, an important parameter in ion mobility spectrometry.

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts Data sourced from PubChem, calculated using CCSbase. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 139.08660 | 126.8 |

| [M+Na]⁺ | 161.06854 | 134.8 |

| [M-H]⁻ | 137.07204 | 128.9 |

| [M+NH₄]⁺ | 156.11314 | 147.1 |

| [M+K]⁺ | 177.04248 | 132.2 |

| [M]⁺ | 138.07877 | 122.7 |

Crystallographic Analysis and Investigation of Solid-State Packing

The crystal structure of (3-Aminophenyl)methanol reveals an orthorhombic system with extensive hydrogen bonding. In this structure, molecules are linked by N—H⋯O and O—H⋯N interactions, forming a two-dimensional framework nih.gov. The oxygen atom of the hydroxyl group acts as an acceptor for hydrogen bonds from the amino group, while the nitrogen atom of the amino group accepts a hydrogen bond from a hydroxyl group of a neighboring molecule nih.gov.

For this compound, the presence of an additional amino group would be expected to create an even more complex and robust three-dimensional hydrogen-bonding network. This network would likely be the dominant factor in its crystal packing, influencing properties such as melting point and density. The analysis shows that π-stacking interactions between the aromatic rings are not a prominent feature in the packing of (3-Aminophenyl)methanol, with the shortest intercentroid distance being 5.5741 (10) Å nih.gov. A similar situation might be expected for the diamino-substituted counterpart, where strong, directional hydrogen bonds dictate the crystal packing.

Table 3: Crystallographic Data for the Related Isomer (3-Aminophenyl)methanol This data is for the isomer C₇H₉NO and serves as a model for the type of crystallographic information obtainable. nih.gov

| Parameter | Value |

| Chemical Formula | C₇H₉NO |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 4.7977 (4) |

| b (Å) | 6.2954 (6) |

| c (Å) | 21.6341 (18) |

| Volume (ų) | 653.42 (10) |

| Z (molecules/cell) | 4 |

| Temperature (K) | 200 |

| Key Interactions | N—H⋯O and O—H⋯N hydrogen bonds |

Q & A

Q. What are the common synthetic routes for (3,5-diaminophenyl)methanol, and how do reaction conditions influence yield?

- Methodological Answer : this compound is typically synthesized via nitro reduction or coupling reactions. For example:

-

Nitro Reduction : Starting from 3,5-dinitrobenzoyl chloride, catalytic hydrogenation (Pd/C, H₂ gas, 0.2–0.3 MPa) reduces nitro groups to amines. Hydrazine hydrate/ethanol systems are also effective but may require temperature control to prevent ester cleavage .

-

Suzuki Coupling : Aryl halides can react with boronic acids in the presence of Pd catalysts (e.g., Pd(PPh₃)₄) under nitrogen, as demonstrated in related diaryl methanone syntheses .

-

Key Factors : Yield optimization depends on solvent choice (e.g., THF for esterification), catalyst loading, and temperature. For instance, potassium iodide in acetonitrile at 80°C improved alkylation efficiency in a similar synthesis .

- Data Table : Comparison of Synthetic Methods

| Method | Catalyst/Reagent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | Pd/C, H₂ gas | Ethanol | 60–80 | |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O | 75–85 | |

| Nitro Reduction | Hydrazine hydrate | Ethanol | ~70 |

Q. How can the purity and structure of this compound be validated?

- Methodological Answer :

- Chromatography : Use silica gel chromatography with hexane/EtOAc (1:1) for purification. Monitor purity via TLC (Rf = 0.54 in hexane/EtOAc) .

- Spectroscopy :

- ¹H/¹³C NMR : Look for characteristic peaks: δ ~4.28 ppm (OCH₂), ~5.11 ppm (OH), and ~10.20 ppm (NH) in DMSO-d₆ .

- IR : Confirm hydroxyl (3200–3500 cm⁻¹) and amine (3300–3450 cm⁻¹) stretches.

- Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C₇H₁₀N₂O requires C 62.68%, H 7.46%) .

Advanced Research Questions

Q. How do solvent polarity and hydrogen bonding affect the stability of this compound in solution?

- Methodological Answer :

- Hydrogen Bonding : The compound forms intramolecular O–H⋯N and N–H⋯O bonds, stabilizing the structure. Methanol solvation further enhances stability via intermolecular hydrogen bonds, as seen in crystal structures .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility but may accelerate degradation. Use methanol/water (4:1) mixtures for HPLC analysis to prevent aggregation .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer :

-

Crystallography : Single-crystal X-ray diffraction (e.g., MoKα radiation, λ = 0.71073 Å) resolves ambiguities in NMR assignments by providing precise bond angles and hydrogen-bonding networks .

-

Dynamic NMR : For tautomeric or conformational ambiguities, variable-temperature ¹H NMR (e.g., 200–400 MHz) can identify slow-exchange processes .

Q. How can this compound be functionalized for polyimide or liquid crystal applications?

- Methodological Answer :

- Polyimide Synthesis : React with dianhydrides (e.g., PMDA) in DMAc under nitrogen to form polyamic acid precursors. Thermal imidization at 250°C yields high-Tg films .

- Liquid Crystal Alignment : Introduce long alkyl chains via esterification (e.g., n-hexane bromide, K₂CO₃) to enhance mesophase stability. Hydrazine-mediated reduction preserves stereochemistry .

Data Contradiction Analysis

Q. Why do catalytic hydrogenation methods for nitro reduction yield varying purities?

- Methodological Answer :

- Byproduct Formation : Medium-pressure H₂ systems reduce ester cleavage compared to hydrazine hydrate, which may over-reduce or degrade intermediates .

- Catalyst Deactivation : Pd/C poisoning by sulfur impurities lowers yield. Pre-purify starting materials via recrystallization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.